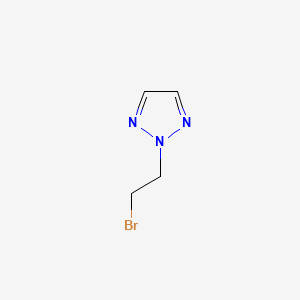

2-(2-Bromoethyl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

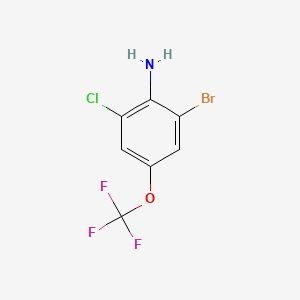

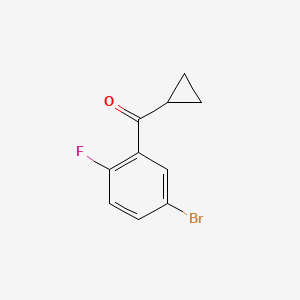

2-(2-Bromoethyl)-2H-1,2,3-triazole (also known as 2-BE-2H-1,2,3-triazole) is a triazole-based compound that is widely used in various scientific research applications. It is a heterocyclic compound composed of three nitrogen atoms, one carbon atom, and two bromine atoms. 2-BE-2H-1,2,3-triazole is a useful reagent for a variety of synthetic transformations, such as the synthesis of heterocyclic compounds and the preparation of organometallic compounds. Due to its unique structure, 2-BE-2H-1,2,3-triazole has a wide range of applications in various fields of science, including biochemistry, organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

Triazoles, including derivatives like 2-(2-Bromoethyl)-2H-1,2,3-triazole, are pivotal in organic chemistry for their versatile synthesis and stability. Their preparation often involves eco-friendly methods, such as copper-catalyzed azide-alkyne cycloadditions, which are notable for energy efficiency and sustainability (de Souza et al., 2019). The triazole ring's resistance to hydrolysis and oxidation makes it a robust scaffold for further chemical modifications and applications in creating new molecules with diverse functions.

Biological Activities

Triazoles demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. These compounds have been the subject of extensive research for their potential to address various diseases and pathogens. For example, triazole-based hybrids have shown potent anticancer and antiproliferative activities, highlighting their importance in the development of new therapeutic agents (Xu et al., 2019). Additionally, their antimicrobial and antifungal effects are well-documented, with new derivatives continually being synthesized and tested against a range of pathogens (Kazeminejad et al., 2022).

Material Science and Corrosion Inhibition

In material science, triazoles, including this compound derivatives, serve as corrosion inhibitors for metals and alloys. Their ability to form stable complexes with metal surfaces protects against corrosion, making them valuable in industries requiring durable metal components (Hrimla et al., 2021). The development of environmentally friendly and efficient triazole-based inhibitors continues to be a significant area of research, with applications extending from industrial processes to maritime engineering.

properties

IUPAC Name |

2-(2-bromoethyl)triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c5-1-4-8-6-2-3-7-8/h2-3H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXQLUBRRXUBQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)